(E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate (E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate
Brand Name: Vulcanchem
CAS No.: 464195-86-6
VCID: VC0363049
InChI: InChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+
SMILES: CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4g/mol

(E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate

CAS No.: 464195-86-6

Main Products

VCID: VC0363049

Molecular Formula: C22H22N2O4

Molecular Weight: 378.4g/mol

(E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate - 464195-86-6

CAS No. 464195-86-6
Product Name (E)-Butyl 4-(2-cyano-3-(4-methoxyphenyl)acrylamido)benzoate
Molecular Formula C22H22N2O4
Molecular Weight 378.4g/mol
IUPAC Name butyl 4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Standard InChI InChI=1S/C22H22N2O4/c1-3-4-13-28-22(26)17-7-9-19(10-8-17)24-21(25)18(15-23)14-16-5-11-20(27-2)12-6-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25)/b18-14+
Standard InChIKey HWYSEJZRTDAKNB-NBVRZTHBSA-N
Isomeric SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Canonical SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
PubChem Compound 5836912
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator